N-(3,4-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
The compound N-(3,4-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS: 1252822-75-5) is a thieno-pyrimidine derivative with a molecular formula of C₁₉H₂₁N₃O₂S₂ and a molecular weight of 387.52 g/mol . Its structure comprises:
- A thieno[3,2-d]pyrimidin-4-one core, functionalized with a propyl group at position 2.
- A sulfanylacetamide side chain linked to the pyrimidine ring, terminating in a 3,4-dimethylphenyl substituent.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-4-8-22-18(24)17-15(7-9-25-17)21-19(22)26-11-16(23)20-14-6-5-12(2)13(3)10-14/h5-7,9-10H,4,8,11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNTXKLFYOHCNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities. Its unique structure, featuring a thieno[3,2-d]pyrimidine core, suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.
- Molecular Formula : C19H21N3O2S2
- Molecular Weight : 387.5 g/mol
- CAS Number : 1252856-75-9
Biological Activity Overview
Research into compounds similar to this compound has indicated various biological activities, including:
-
Anticancer Activity : Compounds with thieno[3,2-d]pyrimidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For instance, studies have shown that related compounds can effectively inhibit the growth of leukemia and solid tumors through mechanisms involving cell cycle arrest and apoptosis induction .
Compound Type Target Cells IC50 (µM) Thieno derivatives MV4-11 (leukemia) 0.3 Thieno derivatives MOLM13 (leukemia) 1.2 - Antimicrobial Properties : Similar structures have been investigated for their antimicrobial effects against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
- Enzyme Inhibition : Compounds like this compound may act as inhibitors of specific kinases or other enzymes involved in signaling pathways critical for cancer progression or microbial survival .
Study 1: Anticancer Efficacy
A study focused on the anticancer properties of thieno[3,2-d]pyrimidine derivatives demonstrated that these compounds could induce significant apoptosis in cancer cell lines. The study utilized various assays to measure cell viability and apoptosis markers.
Study 2: Antimicrobial Activity
Another research effort evaluated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity at low concentrations.
Study 3: Mechanistic Insights
Research into the mechanism of action revealed that these compounds could modulate key signaling pathways involved in cell proliferation and survival. For example, inhibition of the MEK/ERK pathway was noted in several studies involving thieno derivatives .
Comparison with Similar Compounds
Core Structural Analog: Thieno[3,2-d]Pyrimidine Derivatives
Compounds sharing the thieno[3,2-d]pyrimidine backbone but differing in substituents are critical for understanding structure-activity relationships (SAR).
Key Observations :
Functional Group Analog: Sulfanylacetamide Derivatives
Compounds with the sulfanylacetamide moiety but divergent cores highlight the role of scaffold flexibility.
Key Observations :
- The thieno-pyrimidine core in the target compound may offer superior π-stacking interactions compared to benzoquinazoline or dihydropyrimidine, which are bulkier or less planar .
- Chlorophenyl substituents (as in ) increase toxicity risks, whereas the target compound’s 3,4-dimethylphenyl group is likely safer for therapeutic applications .
Bioisosteric Analog: Oxadiazole Derivatives
Compounds replacing the thieno-pyrimidine core with 1,3,4-oxadiazole illustrate bioisosteric strategies.
Key Observations :
- Oxadiazole-based analogs exhibit significant enzyme inhibition but lack the fused-ring stability of thieno-pyrimidines .
- The target compound’s propyl group may confer better pharmacokinetics than the nitro or indole groups in oxadiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
